molecular formula C10H21NO2 B13363017 (3S,4R)-4-(hexylamino)oxolan-3-ol

(3S,4R)-4-(hexylamino)oxolan-3-ol

Cat. No.: B13363017
M. Wt: 187.28 g/mol
InChI Key: XIEPLBWQSPXLPY-NXEZZACHSA-N
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Description

(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol is an organic compound with a tetrahydrofuran ring substituted with a hexylamino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.

    Substitution Reaction: A hexylamine is introduced to the 4-position of the tetrahydrofuran ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the hexylamino group.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated compound.

Scientific Research Applications

(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The hexylamino group may interact with proteins or enzymes, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a hexylamino group.

    (3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a hexylamino group.

Uniqueness

(3S,4R)-4-(Hexylamino)tetrahydrofuran-3-ol is unique due to the presence of the hexylamino group, which imparts different chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

(3S,4R)-4-(hexylamino)oxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-11-9-7-13-8-10(9)12/h9-12H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

XIEPLBWQSPXLPY-NXEZZACHSA-N

Isomeric SMILES

CCCCCCN[C@@H]1COC[C@H]1O

Canonical SMILES

CCCCCCNC1COCC1O

Origin of Product

United States

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